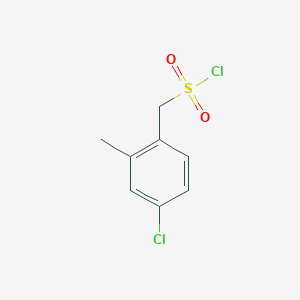

(4-Chloro-2-methylphenyl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C8H8Cl2O2S |

|---|---|

Molecular Weight |

239.12 g/mol |

IUPAC Name |

(4-chloro-2-methylphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H8Cl2O2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3 |

InChI Key |

RRDSIAULRCDCSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Sulfonate Intermediate

Starting Material:

The initial step involves synthesizing a sulfonate ester of 4-chloro-2-methylphenol, typically 4-chloro-2-methylphenyl-methanesulfonate . This is achieved by reacting 4-chloro-2-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine, which acts as both solvent and catalyst.

- Temperature: Approximately 60–70°C

- Reagents: Methanesulfonyl chloride, pyridine

- Procedure:

- Mix 4-chloro-2-methylphenol with pyridine

- Add methanesulfonyl chloride dropwise under stirring

- Stir at elevated temperature to ensure complete conversion

- Isolate the product by pouring into ice, extracting with ether, and washing to remove impurities

Yield & Purity:

This step generally yields about 94% of the desired sulfonate ester, which can be purified further by recrystallization if necessary.

Nitration of the Sulfonate Intermediate

Reaction:

The sulfonate ester undergoes electrophilic nitration at the 5-position of the aromatic ring, directed by the sulfonyl protecting group. The nitration employs a mixture of concentrated sulfuric acid and nitric acid, performed at controlled low temperatures to prevent side reactions.

- Temperature: 15–17°C

- Reagents: Sulfuric acid, nitric acid

- Procedure:

- Add the sulfonate ester to concentrated sulfuric acid at room temperature

- Slowly introduce nitric acid dropwise to maintain temperature control

- Stir for 2–3 hours to ensure complete nitration

- Quench the reaction in ice to precipitate the nitrated product

Outcome:

The nitrated intermediate, 4-chloro-2-methyl-5-nitro-phenyl-benzenesulfonate , is obtained with high purity after recrystallization, often with yields approaching 95%.

Cleavage of the Sulfonyl Protecting Group

The final step involves removing the sulfonyl group to liberate the free phenol, (4-Chloro-2-methylphenyl)methanesulfonyl chloride precursor, which is then converted into the target compound.

- Acidic Hydrolysis: Heating the nitrated sulfonate in concentrated hydrochloric acid at around 80°C.

- Alkaline Hydrolysis: Reacting with sodium methylate or methanolic potassium hydroxide at room temperature.

- For acid cleavage: Heat at approximately 80°C for several hours

- For alkaline cleavage: Stir at room temperature or slightly elevated temperature until complete

Product Isolation:

Post-reaction, the mixture is neutralized, and the This compound is isolated by filtration, washing, and drying, yielding a high-purity product.

Data Summary Table

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-Chloro-2-methylphenol | Methanesulfonyl chloride, pyridine, 60–70°C | 4-Chloro-2-methylphenyl-methanesulfonate | ~94% | Isolated via extraction and recrystallization |

| 2 | Sulfonate ester | H2SO4/HNO3, 15–17°C | 4-Chloro-2-methyl-5-nitro-phenyl-benzenesulfonate | ~95% | Recrystallized for purity |

| 3 | Nitrated sulfonate | HCl or NaOCH3, reflux or room temp | This compound | High purity | Final product for further transformation |

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Bases: Pyridine, triethylamine

Catalysts: Palladium catalysts for coupling reactions

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Coupled Products: Formed in Suzuki-Miyaura coupling reactions

Scientific Research Applications

(4-Chloro-2-methylphenyl)methanesulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.

Biology: In the modification of biomolecules for studying biological processes.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Methylphenyl)methanesulfonyl Chloride

- Structure : Substitutes the chlorine at C4 with a methyl group (CAS: 51419-59-1).

- Physical Properties: Melting point: 66–68°C Boiling point: 190–195°C Solubility: Soluble in ether, methanol, and dichloromethane.

- Reactivity/Applications :

(4-Bromo-2-chlorophenyl)methanesulfonyl Chloride

- Structure : Features bromine at C4 and chlorine at C2 (CAS: 1517051-26-1).

- Physical Properties :

- Molecular weight: 303.99 g/mol

- Higher molecular weight due to bromine substitution.

- Applications : Used in life sciences for synthesizing high-purity intermediates.

- Key Differences : Bromine’s larger atomic size enhances steric hindrance and may increase hydrophobicity compared to the main compound .

(4-Fluorophenyl)methanesulfonyl Chloride

- Structure : Substitutes chlorine with fluorine at C4 (CAS: 103360-04-9).

- Physical Properties :

- Molecular weight: 208.63 g/mol

- Lower molecular weight due to fluorine’s smaller size.

4-Fluoro-2-methylbenzenesulfonyl Chloride

- Structure : Sulfonyl chloride directly attached to the aromatic ring with fluorine at C4 and methyl at C2.

- Applications : Used in research for synthesizing sulfonamide derivatives.

- Key Differences : The sulfonyl group’s direct attachment to the ring alters conjugation and electronic effects compared to the benzylic sulfonyl chloride in the main compound .

(4-Methylmorpholin-2-yl)methanesulfonyl Chloride Hydrochloride

- Structure : Incorporates a morpholine ring (heterocyclic nitrogen and oxygen) at C4.

- Physical Properties :

- Molecular weight: 250.15 g/mol

- Key Differences : The morpholine ring introduces basicity and water solubility (as hydrochloride), contrasting with the lipophilic aromatic system of the main compound .

Comparative Data Table

Biological Activity

(4-Chloro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound recognized for its significant biological activity, primarily through its ability to modify biomolecules via sulfonylation reactions. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₈ClO₂S

- Molecular Weight : 207.67 g/mol

- Functional Groups : Methanesulfonyl chloride group, chlorinated phenyl ring

The compound features a methanesulfonyl chloride group attached to a chlorinated and methyl-substituted phenyl ring, contributing to its reactivity and versatility in organic synthesis.

Mechanism of Biological Activity

The primary biological activity of this compound is attributed to its ability to engage in sulfonylation reactions with various biomolecules, including proteins and nucleic acids. This interaction can lead to:

- Modification of Enzyme Activity : The sulfonylation can alter the function of enzymes, potentially affecting metabolic pathways.

- Impact on Protein Function : By modifying nucleophilic sites on proteins, the compound can affect protein stability and activity.

- Cellular Signaling Pathways : The compound may influence cellular signaling pathways, leading to changes in gene expression profiles.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 75 |

| Compound C | S. agalactiae | 100 |

These findings suggest that this compound may also possess potential antimicrobial properties, warranting further investigation into its therapeutic applications .

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For example, it was shown to interact with serine proteases, leading to altered enzyme kinetics.

- Toxicological Assessments :

- Pharmacological Applications :

Q & A

Q. What are the established synthetic routes for (4-chloro-2-methylphenyl)methanesulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of methyl benzylamine derivatives followed by reaction with hydrogen chloride. Key steps include:

- Sulfonation : Reacting methyl benzylamine with sulfur under controlled conditions to form a sulfonated intermediate .

- Chlorination : Treating the intermediate with HCl to generate the sulfonyl chloride moiety. Optimal yields (reported ~60-70%) require anhydrous conditions and inert atmospheres to prevent hydrolysis. Impurities often arise from incomplete sulfonation or side reactions with moisture; rigorous drying of reagents and solvents (e.g., dichloromethane) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify structural features, with characteristic sulfonyl chloride peaks at ~3.5 ppm (CH) and 125-130 ppm (aromatic Cl) .

- FT-IR : Strong S=O stretching vibrations near 1360 cm and 1170 cm confirm sulfonyl chloride groups .

- Elemental Analysis : Validates purity, with deviations >2% indicating unreacted starting materials or hydrolysis byproducts.

Q. How should researchers handle stability challenges during storage?

The compound hydrolyzes in moisture, releasing HCl gas. Storage recommendations:

- Containers : Use corrosion-resistant glass or HDPE with PTFE-lined caps.

- Conditions : Store under nitrogen at 2–8°C, away from light. Decomposition products include SO and CO, detectable via TGA/DSC monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation in sulfonamide derivatives?

Diastereomers arise during nucleophilic substitution with chiral amines. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce racemization but may slow reaction kinetics.

- Base Selection : Use non-nucleophilic bases (e.g., DIPEA) to avoid side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may increase hydrolysis risk. Pilot studies comparing THF vs. acetonitrile are advised .

Q. What methodologies resolve discrepancies in reported toxicity data for sulfonyl chloride compounds?

Contradictions in LC values (e.g., 15.5 ppm vs. 20 ppm for similar compounds) may stem from:

- Exposure Duration : Adjust time-scaled models using the equation , where for inhalation toxicity .

- Species Variability : Cross-validate rodent data with in vitro assays (e.g., human lung epithelial cell lines) to assess interspecies differences .

Q. What experimental designs assess environmental mobility and bioaccumulation potential?

- Soil Mobility : Determine K via batch equilibrium tests; reported K = 6.1 suggests high mobility, requiring groundwater monitoring in disposal sites .

- Aquatic Toxicity : Use OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia acute toxicity). BCF = 1.9 indicates low bioaccumulation, but chronic exposure studies are lacking .

Q. How do electronic effects of the 4-chloro substituent influence reactivity in nucleophilic acyl substitutions?

The electron-withdrawing Cl group enhances electrophilicity at the sulfonyl center, accelerating reactions with amines. Hammett substituent constants () correlate with rate increases in SN mechanisms. Comparative studies with non-halogenated analogs show 2–3x faster kinetics .

Methodological Tables

Q. Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 66–68°C | |

| Boiling Point | 190–195°C | |

| Solubility (25°C) | Ether, DCM, methanol | |

| Log (predicted) | 1.3 |

Q. Table 2: Toxicity Parameters

| Parameter | Value | Reference |

|---|---|---|

| Rat LC (4-h inhalation) | 15.5 ppm | |

| AEGL-2 (10 min) | 0.40 ppm | |

| AEGL-3 (4 h) | 0.16 ppm |

Key Recommendations for Researchers

- Safety Protocols : Use NIOSH-approved respirators (organic vapor cartridges) and double-glove systems (nitrile + neoprene) .

- Waste Disposal : Neutralize residual compound with 10% sodium bicarbonate before incineration .

- Data Validation : Cross-check spectral data with literature (e.g., PubChem CID 31297 for related structures) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.